UT-69

Androgen Receptor Castration-Resistant Prostate Cancer Binding Affinity

UT-69 is a selective androgen receptor degrader (SARD) that uniquely targets both the AF-1 and LBD domains of the androgen receptor, inducing proteasomal degradation of wild-type AR and clinically relevant splice variants including AR-V7. Unlike conventional AR antagonists (e.g., enzalutamide), UT-69 eliminates AR splice variant signaling in enzalutamide-resistant models. - Degrades AR-V7 at sub-micromolar concentrations; 5-10× greater potency than enzalutamide in suppressing AR target gene expression - Enables decoupling of degradation vs. ARE-inhibition mechanisms in ChIP and transcriptomic analyses - Critical probe for dissecting AR-V7-driven resistance programs in LNCaP-EnzR (MR49F) and 22RV1 cell models

Molecular Formula C25H22F3N3O2
Molecular Weight 453.4652
Cat. No. B1193763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUT-69
SynonymsUT-69;  UT 69;  UT69
Molecular FormulaC25H22F3N3O2
Molecular Weight453.4652
Structural Identifiers
SMILESO=C(NC1=CC=C(C#N)C(C(F)(F)F)=C1)[C@@](C)(O)CN(C2=CC(C3=CC=CC=C3)=CC=C2)C
InChIInChI=1S/C25H22F3N3O2/c1-24(33,23(32)30-20-12-11-19(15-29)22(14-20)25(26,27)28)16-31(2)21-10-6-9-18(13-21)17-7-4-3-5-8-17/h3-14,33H,16H2,1-2H3,(H,30,32)/t24-/m0/s1
InChIKeyWAJDVGVESFEUFV-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UT-69 Selective Androgen Receptor Degrader


UT-69 is a small-molecule selective androgen receptor degrader (SARD) of the anilide class, characterized by its unique ability to simultaneously bind the amino-terminal AF-1 domain and the carboxy-terminal ligand-binding domain (LBD) of the androgen receptor (AR) [1]. It degrades both wild-type AR and clinically relevant splice variants such as AR-V7 at sub-micromolar concentrations, a profile not achieved by conventional AR antagonists [2]. The compound serves as a critical research tool for investigating AR signaling in enzalutamide-resistant castration-resistant prostate cancer (CRPC) models [3].

Why UT-69 Cannot Be Substituted


In-class androgen receptor antagonists (e.g., enzalutamide, apalutamide) are not functionally interchangeable with UT-69 because they lack the capacity to degrade the AR protein and are ineffective against AR splice variants (AR-SVs) that drive resistance in advanced CRPC [1]. Unlike approved antagonists that solely block ligand binding, UT-69 engages both the AF-1 and LBD domains, inducing proteasomal degradation of the receptor and eliminating AR-SV signaling [2]. Substituting UT-69 with enzalutamide or bicalutamide in enzalutamide-resistant cell models results in failure to suppress AR target gene expression, underscoring the necessity of procuring the specific compound for targeted degradation studies [3].

UT-69 Differentiation Evidence


AR-LBD Binding Affinity vs Enzalutamide

In a competitive radioligand binding assay using purified GST-AR-LBD and 1 nM 3H-mibolerone, UT-69 demonstrated a Ki of 78 nM, whereas the approved AR antagonist enzalutamide exhibited a Ki >1000 nM [1]. This translates to approximately an 8-10 fold improvement in binding affinity for UT-69 over enzalutamide under identical experimental conditions [2]. The SARD analog UT-155 showed a Ki of 267 nM, further distinguishing UT-69 as the higher-affinity binder within this class [3].

Androgen Receptor Castration-Resistant Prostate Cancer Binding Affinity

AR Transactivation Inhibition vs Enzalutamide

In HEK-293 cells transfected with human AR cDNA and an AR-responsive luciferase reporter, UT-69 inhibited R1881-induced wild-type AR transactivation with an IC50 of approximately 48 nM, demonstrating 6-10 fold higher potency than enzalutamide [1]. Notably, while enzalutamide showed a two-fold reduction in potency against the bicalutamide-resistant W742L AR mutant, UT-69 maintained comparable antagonism against both wild-type and mutant receptors [2]. UT-155 exhibited similar potency to UT-69 in this assay [3].

AR Transactivation Prostate Cancer Potency

AR Protein Degradation vs Bicalutamide

Treatment of LNCaP prostate cancer cells with 10 μM UT-69 for 24 hours resulted in a marked reduction of AR protein levels as assessed by Western blot, whereas 10 μM bicalutamide produced no detectable decrease in AR expression under identical conditions [1]. This degradation phenotype is a hallmark of the SARD mechanism and is not shared by conventional AR antagonists [2]. The SARD analog UT-155 also reduced AR protein levels, but the functional distinction between the two compounds lies in UT-69's additional ability to inhibit AR recruitment to androgen response elements (ARE) [3].

AR Degradation Prostate Cancer SARD

AR-ARE Recruitment Inhibition vs UT-155

ChIP-qPCR analysis in LNCaP cells revealed that pre-treatment with 10 μM UT-69 for 30 minutes significantly inhibited R1881-induced recruitment of AR to the androgen response element (ARE) of the PSA enhancer, whereas 10 μM UT-155 had no effect on ARE occupancy [1]. Enzalutamide (10 μM) also inhibited ARE recruitment, consistent with its known mechanism, but lacks the degradation capability of UT-69 [2]. This unique dual functionality (degradation + ARE recruitment inhibition) distinguishes UT-69 from its closest analog UT-155 and from approved AR antagonists [3].

AR Chromatin Binding ARE Mechanism of Action

Enzalutamide-Resistant Cell Activity

In the enzalutamide-resistant LNCaP-EnzR (MR49F) cell line, UT-69 potently inhibited R1881-induced expression of the AR target genes PSA and FKBP5, with 5-10 fold better potency than enzalutamide [1]. This demonstrates that UT-69 can overcome resistance mechanisms that limit the efficacy of second-generation AR antagonists [2]. The SARD analog UT-155 also showed superior potency over enzalutamide in these resistant cells [3].

Enzalutamide Resistance CRPC Drug Resistance

AR-V7 Degradation

UT-69 degrades the constitutively active AR splice variant AR-V7 at nanomolar concentrations, a property not shared by enzalutamide or other LBD-targeting antagonists [1]. AR-V7 lacks the ligand-binding domain and is thus completely insensitive to enzalutamide, apalutamide, and darolutamide [2]. This degradation of AR-V7 positions UT-69 as a unique tool for interrogating splice variant-driven resistance in CRPC [3].

AR-V7 Splice Variant CRPC

UT-69 Research Applications


Enzalutamide-Resistant CRPC Mechanistic Studies

UT-69 is ideally suited for investigating AR signaling in enzalutamide-resistant LNCaP-EnzR (MR49F) and 22RV1 cell models, where it maintains 5-10 fold greater potency than enzalutamide in suppressing AR target gene expression [1]. Researchers can utilize UT-69 to dissect resistance mechanisms, including AR-V7-driven transcriptional programs, and to validate target engagement in cells that no longer respond to second-generation AR antagonists [2].

AR-V7 Degradation Assays

Given its unique ability to degrade AR-V7 at nanomolar concentrations, UT-69 serves as a positive control and mechanistic probe in experiments designed to measure AR-SV protein turnover and ubiquitin-proteasome pathway engagement [1]. This application is critical for laboratories developing next-generation degraders or studying the contribution of AR-V7 to CRPC progression and metastasis [2].

AR Chromatin Occupancy & Transcriptional Inhibition

UT-69's dual functionality—degradation plus inhibition of AR recruitment to AREs—enables researchers to decouple these two mechanisms in chromatin immunoprecipitation (ChIP) and transcriptomic analyses [1]. By comparing UT-69 to UT-155 (degradation only) and enzalutamide (ARE inhibition only), investigators can delineate the relative contributions of each mechanism to AR signaling output [2].

Preclinical Xenograft Efficacy Studies

Although pharmacokinetic and in vivo efficacy data remain limited, the established sub-micromolar potency, AR degradation phenotype, and activity in enzalutamide-resistant models position UT-69 as a high-priority compound for preclinical xenograft studies in CRPC [1]. Researchers should consider UT-69 for proof-of-concept in vivo experiments where both AR degradation and splice variant targeting are desired outcomes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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